Labetalol-1-carboxylic Acid Methyl Ester
Overview
Description
Labetalol-1-carboxylic Acid Methyl Ester is a chemical compound with the molecular formula C20H25NO4 and a molecular weight of 343.42 g/mol . It is a derivative of labetalol, a medication commonly used to treat high blood pressure. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Labetalol-1-carboxylic Acid Methyl Ester typically starts with labetalol as the base molecule. The process involves the following steps:
Identifying the Modification Site: Determine the site on the labetalol molecule where the carboxylic acid methyl ester group should be added.
Esterification Reaction: React labetalol with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. Alternatively, react the carboxylic acid group with methanol using a catalyst like sulfuric acid or hydrochloric acid.
Reaction Conditions: Control the reaction conditions (temperature, pH, solvent, reaction time) to ensure the desired modification occurs without undesired side reactions.
Purification: Purify the product using techniques like chromatography or recrystallization.
Verification of Product: Analyze the final product to confirm its structure and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Chemical Reactions Analysis
Labetalol-1-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Labetalol-1-carboxylic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: It is used in biochemical research to study the interactions of labetalol derivatives with biological molecules.
Medicine: It is used in pharmacological research to study the effects of labetalol derivatives on the cardiovascular system.
Industry: It is used in the development of new pharmaceuticals and chemical products
Mechanism of Action
Labetalol-1-carboxylic Acid Methyl Ester exerts its effects by blocking the activation of beta-adrenergic and alpha-adrenergic receptors. This dual antagonism leads to a decrease in blood pressure and heart rate. The compound’s molecular targets include the beta-1, beta-2, and alpha-1 adrenergic receptors .
Comparison with Similar Compounds
Labetalol-1-carboxylic Acid Methyl Ester is similar to other labetalol derivatives, such as:
Labetalol: The parent compound, used to treat high blood pressure.
Carvedilol: Another beta and alpha-adrenergic blocker used to treat high blood pressure and heart failure.
Propranolol: A non-selective beta-adrenergic blocker used to treat high blood pressure, angina, and other conditions.
This compound is unique in its specific esterification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds.
Properties
IUPAC Name |
methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMYIQYFFYISIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857914 | |
Record name | Methyl 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802620-01-5 | |
Record name | Methyl labetalol acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802620015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL LABETALOL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBD0X30YEG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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